![molecular formula C24H26N4O4S2 B2763807 N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 396722-94-4](/img/structure/B2763807.png)
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds within the family of N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide have been synthesized with the aim of discovering new pharmacological agents. The process involves creating substituted pyrazole derivatives demonstrating significant anti-inflammatory activities through various synthetic routes. This research emphasizes the compound's role in developing new therapeutic agents with reduced toxicity, highlighting its potential in medicinal chemistry and drug design. One study focusing on the synthesis and pharmacological activities of similar compounds found them to possess good anti-inflammatory activities, underscoring the relevance of this chemical class in therapeutic applications (Abdulla et al., 2013).
Anticholinesterase Agents
Another area of application is in the development of anticholinesterase agents, where derivatives of pyrazolines, including those similar in structure to N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide, are synthesized and evaluated for their potential in treating neurodegenerative disorders. These compounds have shown promising effects as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes can be beneficial in conditions like Alzheimer's disease, where increased acetylcholine levels may improve cognitive function (Altıntop, 2020).
Antiobesity Activity
Research into the antiobesity potential of diaryl dihydropyrazole-3-carboxamides, closely related to the compound , has shown significant findings. These compounds, through their CB1 antagonistic activity, have demonstrated appetite suppression and body weight reduction in animal models. This suggests the utility of these compounds in addressing obesity, a major public health concern. The study provides insights into the structural modifications that enhance the efficacy of these compounds, alongside pharmacokinetic profiling that supports their potential as antiobesity agents (Srivastava et al., 2007).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16-11-17(2)13-19(12-16)28-23(21-14-33-15-22(21)26-28)25-24(29)18-3-5-20(6-4-18)34(30,31)27-7-9-32-10-8-27/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBXXQZSMVRTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
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